5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a chlorine atom at position 5, a p-tolyl (4-methylphenyl) group at position 2, and a carboxylic acid substituent at position 4. Its molecular formula is C₁₀H₈ClN₃O₂ (calculated molecular weight: 237.65 g/mol).
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-chloro-2-(4-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI Key |
ATQZKBIJAWOJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
One-Step Cyclization Using Azides and β-Ketoesters
A foundational method for synthesizing triazole carboxylic acids involves the reaction of organic azides with β-ketoesters in the presence of a base. This approach, patented by , enables direct formation of the triazole ring while introducing the carboxylic acid moiety. For 5-chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid, the process proceeds as follows:
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Azide Preparation :
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Aromatic amines (e.g., p-toluidine) undergo diazotization with sodium nitrite and hydrochloric acid at 0°C to form diazonium salts. Subsequent treatment with sodium azide yields the corresponding aryl azide (e.g., p-tolyl azide) .
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Example: Reaction of 3,5-difluoroaniline with sodium nitrite and sodium azide produces 3,5-difluorophenyl azide in 90% yield .
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Cyclization with β-Ketoesters :
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The aryl azide reacts with a β-ketoester (e.g., ethyl acetoacetate) in aqueous ethanol under basic conditions (K₂CO₃) at 80°C for 16 hours. Base-mediated deprotonation facilitates [3+2] cycloaddition, forming the triazole ring .
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Reaction Equation :
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Yields range from 30% to 95%, depending on the azide’s electronic properties and steric hindrance .
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Chlorination and Carboxylic Acid Formation :
Key Advantages :
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Single-step formation of the triazole skeleton.
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Scalable to industrial production via continuous flow reactors .
Multi-Step Synthesis via Halogenated Intermediates
An alternative route, detailed in , employs halogenated triazole precursors for controlled functionalization:
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Synthesis of 1-Substituted-4,5-Dibromo-1H-1,2,3-Triazole :
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Selective Dehalogenation :
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Carboxylation via Grignard Reagents :
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Grignard Reagent | iPrMgCl–LiCl | Enhances carboxylation efficiency |
| CO₂ Exposure Time | 15–20 minutes | Prevents over-carbonation |
Industrial-Scale Production Methodologies
Industrial adaptations prioritize cost efficiency and safety:
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Continuous Flow Synthesis :
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Catalytic Systems for Regioselectivity :
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Solvent Recycling :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| One-Step Cyclization | 30–95 | 85–90 | High | 120–200 |
| Multi-Step Halogenation | 70–85 | 95–98 | Moderate | 250–350 |
| Industrial Flow | 85–92 | 90–95 | Very High | 90–150 |
Trade-offs :
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One-Step : Lower cost but variable yields due to competing side reactions.
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Multi-Step : Higher purity but requires cryogenic conditions (−78°C).
Challenges and Optimization Strategies
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Intermediate Stability :
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Regioselectivity in Cycloaddition :
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Chlorination Efficiency :
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Directing groups (e.g., electron-withdrawing substituents) enhance chlorination at the 5-position.
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Green Chemistry Initiatives :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The triazole ring is known for its broad-spectrum antimicrobial properties. Studies have demonstrated that derivatives of 1,2,3-triazoles exhibit potent activity against various pathogens. For instance, 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has shown efficacy against both Gram-positive and Gram-negative bacteria. A notable study highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .
Antifungal Properties
Triazoles are widely used as antifungal agents in clinical settings. The compound has been evaluated for its antifungal activity against strains such as Candida albicans and Aspergillus niger. Research indicates that it disrupts fungal cell membrane integrity, leading to cell death. This property makes it a candidate for developing new antifungal therapies .
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have shown promising results. The compound has been tested against various cancer cell lines, including breast and lung cancer cells. Results indicate that it induces apoptosis and inhibits cell proliferation through the modulation of specific signaling pathways .
Agricultural Applications
Pesticidal Activity
5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as a pesticide. Its effectiveness against agricultural pests such as aphids and whiteflies has been documented. Field trials have demonstrated a significant reduction in pest populations when treated with formulations containing this compound .
Herbicidal Properties
In addition to its pesticidal activity, this triazole derivative exhibits herbicidal effects against several weed species. The mechanism involves the inhibition of key enzymes involved in plant growth, highlighting its potential use in herbicide formulations .
Materials Science Applications
Polymer Chemistry
The unique chemical structure of 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid allows it to act as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing this triazole exhibit improved resistance to degradation under UV light exposure .
Nanotechnology
In nanotechnology, triazoles have been utilized for the functionalization of nanoparticles. The compound can be used to modify the surface properties of nanoparticles for targeted drug delivery applications. Studies have shown that nanoparticles functionalized with this triazole derivative exhibit enhanced cellular uptake and targeted delivery capabilities .
Data Tables
| Application Area | Activity/Effect | References |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | , |
| Antifungal | , | |
| Anticancer | ||
| Agricultural Applications | Pesticidal | |
| Herbicidal | ||
| Materials Science | Polymer Chemistry | |
| Nanotechnology |
Case Studies
- Antimicrobial Study : A study published in ACS Omega evaluated the antimicrobial efficacy of various triazole derivatives including 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Pesticide Field Trial : In agricultural research, field trials conducted with formulations containing this compound demonstrated a 70% reduction in aphid populations over a two-week period compared to untreated controls .
- Polymer Modification Research : A recent paper discussed the incorporation of 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid into polyvinyl chloride (PVC) matrices. The modified PVC showed enhanced thermal stability and resistance to UV degradation compared to unmodified samples .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The chloro and p-tolyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates key structural analogs of 5-chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Variations on the Triazole Ring
Key Observations :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance acidity and electronic effects, influencing binding to biological targets. The CF₃ group in the 4-chlorophenyl analog significantly boosts antitumor activity .
Carboxylic Acid vs. Amide Derivatives
Carboxylic acids in this class exhibit lower biological activity compared to their amide counterparts due to ionization at physiological pH, which reduces cell permeability. For example:
- 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxamide: Expected to show higher activity than the carboxylic acid form, as seen in analogs like 5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ().
- Acidity Impact : The carboxylic acid group’s weak acidity (pKa ~8) limits membrane penetration, while amides avoid ionization, enhancing bioavailability .
Biological Activity
5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1707609-42-4) is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid features a triazole ring substituted with a chloro group and a p-tolyl moiety. Its molecular formula is , and it has a molecular weight of 239.64 g/mol.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid have shown promising results against various cancer cell lines:
- Inhibition of Bcl-2 : A study demonstrated that certain triazole derivatives inhibit Bcl-2-expressing human cancer cell lines (MDA-MB-231 and HeLa) with low micromolar IC50 values. The structure–activity relationship (SAR) indicated that specific substitutions enhance anticancer activity through interactions with the Bcl-2 protein .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5k | MDA-MB-231 | < 0.5 | Bcl-2 inhibition |
| Gossypol | MDA-MB-231 | ~1.0 | Positive control |
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens.
Synthesis and Characterization
The synthesis of 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has been documented using various methods involving the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds. Characterization techniques such as NMR and X-ray crystallography have confirmed its structure and purity .
Pharmacological Studies
Pharmacological evaluations have revealed that derivatives of this compound possess not only anticancer but also anti-inflammatory and analgesic properties. For example:
- Anti-inflammatory Effects : Some derivatives have shown inhibition of pro-inflammatory cytokines in vitro.
| Activity Type | Observed Effect |
|---|---|
| Anti-inflammatory | Inhibition of IL-6 secretion |
| Analgesic | Reduced pain response in animal models |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid?
- Answer : The synthesis of triazole-carboxylic acid derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or regioselective alkylation. For example, analogous compounds like pyrazole-carboxylic acids (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in ) are synthesized via refluxing intermediates in acetic acid with sodium acetate as a catalyst . For the target compound:
- Step 1 : React 4-methylbenzyl azide with a chloro-substituted alkyne under Cu(I) catalysis.
- Step 2 : Hydrolyze the resulting triazole intermediate under acidic conditions to yield the carboxylic acid.
- Critical Parameters : Temperature control (80–100°C), reaction time (6–12 hr), and stoichiometric ratios (1:1.1 azide:alkyne) to minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- NMR Spectroscopy :
- H NMR: Expect aromatic protons (δ 7.2–7.8 ppm for p-tolyl group), a singlet for triazole protons (δ 8.1–8.3 ppm), and carboxylic acid proton (δ 12–13 ppm, if not deuterated).
- C NMR: Carboxylic acid carbon at ~170 ppm, triazole carbons at ~145–155 ppm .
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) are ideal. Limited solubility in water (add 1–5% DMSO for aqueous buffers).
- Stability : Stable at –20°C for long-term storage. Avoid prolonged exposure to light or basic conditions (pH > 9), which may hydrolyze the triazole ring .
Advanced Research Questions
Q. How does the electronic nature of the p-tolyl substituent influence the compound’s reactivity in catalytic applications?
- Answer : The electron-donating methyl group on the p-tolyl ring enhances electron density at the triazole N-atoms, favoring coordination with transition metals (e.g., Pd, Ru). This property is critical for designing metal-organic frameworks (MOFs) or catalytic complexes. Computational studies (DFT) on analogous triazoles show that substituents alter HOMO-LUMO gaps, affecting redox activity .
- Experimental Design :
- Compare catalytic efficiency of the compound with/without the p-tolyl group in cross-coupling reactions.
- Use cyclic voltammetry to quantify redox potentials.
Q. What strategies resolve contradictions in reported biological activity data for triazole-carboxylic acid derivatives?
- Answer : Discrepancies may arise from:
- Purity variations : Validate via HPLC and elemental analysis.
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Mechanistic Studies : Use isotopic labeling (e.g., C-carboxylic acid) to track metabolic pathways. For example, pyrazole-carboxylic acids in showed variable antimicrobial activity depending on substituent positioning .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Answer :
- Molecular Docking : Map interactions between the carboxylic acid group and target proteins (e.g., kinases, enzymes). Software like MOE or AutoDock can predict binding affinities .
- QSAR Analysis : Correlate substituent properties (e.g., Hammett σ values) with activity. For instance, chloro-substituted triazoles in exhibit improved inhibition constants () due to increased electrophilicity .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize regioselective methods to avoid isomers.
- Data Reproducibility : Report purity metrics and assay conditions transparently.
- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
